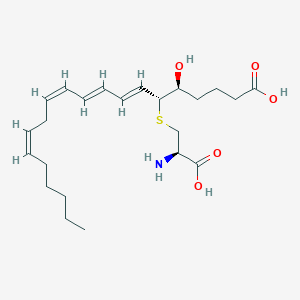

Leukotrien E4

Übersicht

Beschreibung

Leukotrien E4 ist ein Cysteinyl-Leukotrien, das an Entzündungen beteiligt ist. Es wird von verschiedenen Arten von weißen Blutkörperchen produziert, darunter Eosinophile, Mastzellen, Gewebsmakrophagen und Basophile. This compound ist das letzte und stabilste Cysteinyl-Leukotrien, das durch die sequentielle Umwandlung von Leukotrien C4 zu Leukotrien D4 und dann zu this compound entsteht . Es ist bekannt, dass es sich in Atemkondensation, Plasma und Urin ansammelt, was es zum dominanten Cysteinyl-Leukotrien macht, das in biologischen Flüssigkeiten nachgewiesen wird .

Wissenschaftliche Forschungsanwendungen

Leukotrien E4 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es für seine Rolle im 5-Lipoxygenase-Weg und seine Wechselwirkungen mit anderen Leukotrienen untersucht. In der Biologie wird this compound für seine Rolle bei Entzündungen und Immunreaktionen untersucht. In der Medizin wird es für seine Beteiligung an Atemwegserkrankungen wie Asthma und allergischer Rhinitis untersucht. Eine erhöhte Produktion und Ausscheidung von this compound wurde mit verschiedenen Atemwegserkrankungen in Verbindung gebracht, und die Leukotrien-E4-Spiegel im Urin werden in klinischen Forschungsstudien überwacht .

Wirkmechanismus

This compound übt seine Wirkungen durch seine Wechselwirkungen mit spezifischen Rezeptoren auf Zielzellen aus. Es ist bekannt, dass es die Permeabilität von Endothelzellen erhöht, eine Bronchokonstriktion fördert und zur Entzündung beiträgt. Zu den molekularen Zielen und Signalwegen, die an seinem Wirkmechanismus beteiligt sind, gehören die Cysteinyl-Leukotrien-Rezeptoren, die seine Wirkungen auf die Kontraktion der glatten Muskulatur, die Gefäßpermeabilität und die Rekrutierung von Immunzellen vermitteln .

Wirkmechanismus

Target of Action

Leukotriene E4 (LTE4) is a cysteinyl leukotriene involved in inflammation . It primarily targets the G-protein-coupled receptor 99 (GPR99) . This receptor is expressed in various immune cells, including neutrophils, mast cells, macrophages, and dendritic cells . These cells play a crucial role in the body’s immune response and inflammation .

Mode of Action

LTE4 interacts with its target, GPR99, to trigger a series of intracellular signaling events . This interaction stimulates the release of inflammatory mediators, leading to various physiological changes such as increased vascular permeability and contraction of bronchial smooth muscle .

Biochemical Pathways

LTE4 is part of the leukotriene family, which are inflammatory mediators produced by the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTE4 is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

LTE4 is relatively stable compared to other leukotrienes and accumulates in breath condensation, in plasma, and in urine . Therefore, measurements of LTE4, especially in the urine, are commonly monitored in clinical research studies .

Result of Action

The interaction of LTE4 with its receptor GPR99 leads to a series of physiological changes, including increased vascular permeability and contraction of bronchial smooth muscle . These changes contribute to the symptoms of inflammation and are particularly relevant in conditions such as asthma and allergic rhinitis .

Action Environment

The action of LTE4 can be influenced by various environmental factors. For instance, in the context of mast cell activation syndrome, the presence of elevated levels of LTE4 in urine can inform the practitioner about specific metabolic pathways involved and target the treatment in a specific, personalized fashion . Furthermore, the production and excretion of LTE4 can be increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .

Biochemische Analyse

Biochemical Properties

Leukotriene E4 is a product of the 5-lipoxygenase pathway of arachidonic acid metabolism . It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . Leukotriene E4 interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 5-lipoxygenase, which is crucial for its synthesis .

Cellular Effects

Leukotriene E4 has significant effects on various types of cells and cellular processes. It is known to enhance endothelial cell permeability and myocardial contractility . It also plays a key role in bronchoconstriction and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Leukotriene E4 exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the 5-lipoxygenase enzyme, which is crucial for its synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene E4 can change over time. It is relatively stable and accumulates in breath condensation, in plasma, and in urine, making it the dominant cysteinyl leukotriene detected in biological fluids . This stability allows for noninvasive specimen collection and avoids artifactual formation of LT during phlebotomy .

Dosage Effects in Animal Models

The effects of Leukotriene E4 can vary with different dosages in animal models. For instance, in animal models of cerebral ischemia, 5-LO inhibitors such as caffeic acid have been shown to prevent the brain against ischemic damage .

Metabolic Pathways

Leukotriene E4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, including the enzyme 5-lipoxygenase .

Transport and Distribution

Leukotriene E4 is transported and distributed within cells and tissues. It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4 . The transport and distribution of Leukotriene E4 are crucial for its role in inflammation .

Subcellular Localization

It is known that Leukotriene E4 is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils .

Vorbereitungsmethoden

Leukotrien E4 wird aus Arachidonsäure über den 5-Lipoxygenase-Weg synthetisiert. Der Syntheseweg beinhaltet die Umwandlung von Arachidonsäure zu Leukotrien A4, das dann durch Addition von Glutathion zu Leukotrien C4 umgewandelt wird. Leukotrien C4 wird anschließend durch Entfernung eines Glutaminsäurerests zu Leukotrien D4 umgewandelt, und schließlich wird Leukotrien D4 durch Entfernung eines Glycinrests zu this compound umgewandelt

Analyse Chemischer Reaktionen

Leukotrien E4 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Metaboliten von this compound, wie z. B. Leukotrien F4 .

Vergleich Mit ähnlichen Verbindungen

Leukotrien E4 ist Teil der Cysteinyl-Leukotrien-Familie, zu der auch Leukotrien C4 und Leukotrien D4 gehören. Diese Verbindungen haben ähnliche Strukturen und Funktionen, unterscheiden sich aber in ihrer Stabilität und biologischen Aktivität. This compound ist das stabilste der Cysteinyl-Leukotriene und reichert sich in biologischen Flüssigkeiten an, was es zu einem nützlichen Biomarker für die Überwachung von Entzündungsreaktionen macht . Im Vergleich zu Leukotrien C4 und Leukotrien D4 hat this compound eine längere Halbwertszeit und wird in klinischen Studien leichter nachgewiesen .

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

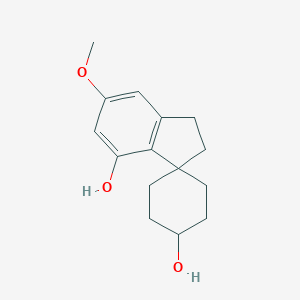

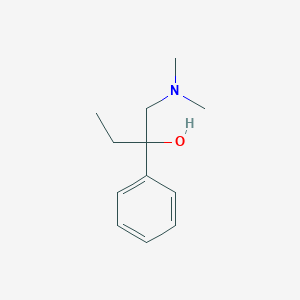

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

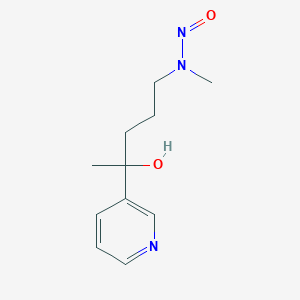

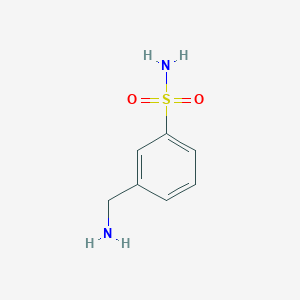

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)